molecular formula C12H8ClF3N2O B15306931 5-chloro-3-methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde

5-chloro-3-methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde

Cat. No.: B15306931
M. Wt: 288.65 g/mol
InChI Key: SNDUTTDJKDVRAK-UHFFFAOYSA-N
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Description

5-chloro-3-methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, in particular, is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3-methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a pyrazole ring through the condensation of hydrazine with a 1,3-diketone, followed by chlorination and introduction of the trifluoromethyl group .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process. For example, Suzuki–Miyaura coupling reactions are often employed in the industrial synthesis of such compounds due to their mild reaction conditions and high functional group tolerance .

Chemical Reactions Analysis

Types of Reactions

5-chloro-3-methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-chloro-3-methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-chloro-3-methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to interact with biological macromolecules, potentially inhibiting enzymes or receptors involved in various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-3-methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both the chlorine and trifluoromethyl groups can enhance its reactivity and potential biological activities compared to other similar compounds .

Properties

Molecular Formula

C12H8ClF3N2O

Molecular Weight

288.65 g/mol

IUPAC Name

5-chloro-3-methyl-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carbaldehyde

InChI

InChI=1S/C12H8ClF3N2O/c1-7-10(6-19)11(13)18(17-7)9-4-2-8(3-5-9)12(14,15)16/h2-6H,1H3

InChI Key

SNDUTTDJKDVRAK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1C=O)Cl)C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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